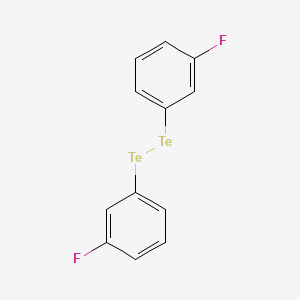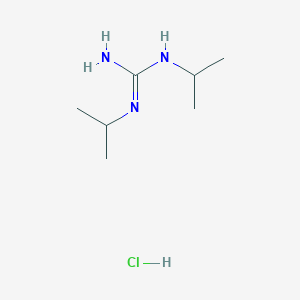
Diisopropylguanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylguanidine hydrochloride is a chemical compound with the molecular formula C7H17N3·HCl. It is a derivative of guanidine, characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is known for its strong basicity and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropylguanidine hydrochloride can be synthesized through the reaction of diisopropylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically involves the following steps:
Reaction of Diisopropylamine with Cyanamide: Diisopropylamine is reacted with cyanamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the reaction mixture to form this compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropylguanidine hydrochloride undergoes various chemical reactions, including:
Neutralization Reactions: As a strong base, it can neutralize acids to form salts.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and coordination chemistry.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid to form corresponding salts.
Electrophiles: Reacts with electrophiles like alkyl halides and acyl chlorides in substitution reactions.
Metal Ions: Forms complexes with metal ions such as palladium, platinum, and copper under mild conditions.
Major Products Formed
Salts: Formation of various guanidinium salts.
Substituted Guanidines: Products of nucleophilic substitution reactions.
Metal Complexes: Coordination compounds with metal ions.
Applications De Recherche Scientifique
Diisopropylguanidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of guanidine derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of diisopropylguanidine hydrochloride involves its strong basicity and ability to form hydrogen bonds. It can interact with molecular targets such as enzymes, receptors, and nucleic acids. The guanidinium group can form stable complexes with negatively charged species, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: The parent compound, known for its strong basicity and wide range of applications.
Biguanide: Contains two guanidine units and is used in pharmaceuticals such as metformin.
Phenylguanidine: A derivative with a phenyl group, used in organic synthesis and as a ligand.
Uniqueness
Diisopropylguanidine hydrochloride is unique due to the presence of isopropyl groups, which enhance its steric properties and influence its reactivity. This makes it a valuable compound in both research and industrial applications, offering distinct advantages over other guanidine derivatives.
Propriétés
Numéro CAS |
38588-66-8 |
|---|---|
Formule moléculaire |
C7H18ClN3 |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H |
Clé InChI |
ILQWVRZLVLNQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=NC(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
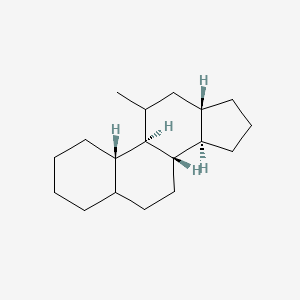
silane](/img/structure/B14669618.png)

![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
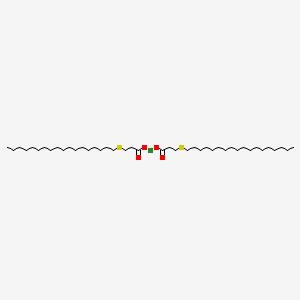
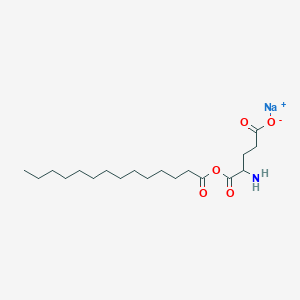

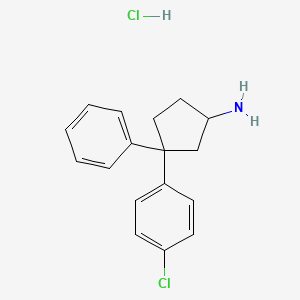

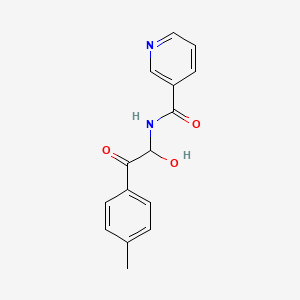
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
